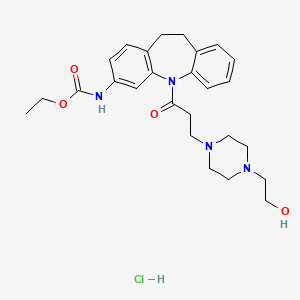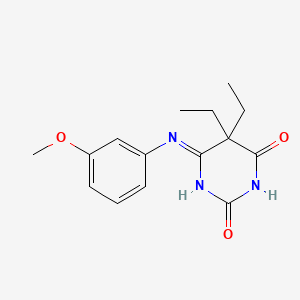![molecular formula C11H17NO2 B1649904 3-Azaspiro[5.6]dodecane-2,4-dione CAS No. 1078-89-3](/img/structure/B1649904.png)
3-Azaspiro[5.6]dodecane-2,4-dione
Descripción general
Descripción
3-Azaspiro[5.6]dodecane-2,4-dione, also known as 3-azaspiro[5.6]dodecan-2,4-dione or 3-Aza-Dodecane-2,4-dione, is a cyclic ketone and a member of the azaspirocyclic family of compounds. It is a colorless, odorless, and crystalline solid with a melting point of 145°C. This compound is a versatile organic building block that has been used in the synthesis of a variety of natural products, pharmaceuticals, and materials. In addition, it has been used in the development of new catalysts, chromatographic materials and other organic materials.
Aplicaciones Científicas De Investigación
Structure and Conformation Analysis
Research on amino-cycloalkanespiro-hydantoins, which are derivatives of 3-Azaspiro[5.6]dodecane-2,4-dione, highlights their structural and conformational properties. The studies have shown that these compounds aggregate through hydrogen bonding, forming layered structures where cycloalkane rings project outward. This characteristic is essential in understanding the molecular behavior and potential applications in materials science (Todorov, Petrova, Naydenova, & Shivachev, 2009).
Anticonvulsant Properties
The synthesis and evaluation of this compound derivatives have shown promising anticonvulsant properties. These compounds have been tested in various models of epilepsy, revealing that their structure plays a crucial role in their efficacy. The findings suggest potential applications in developing new therapeutic agents for epilepsy treatment (Kamiński, Wiklik, & Obniska, 2014).
Antitumor Activity
A novel series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exhibited moderate to potent activity against several human cancer cell lines, including lung, breast, and cervical cancer cells. This research opens new avenues for the development of cancer therapies based on this compound derivatives (Yang et al., 2019).
Synthesis of Dipeptides
The compound has been utilized in the synthesis of dipeptides, demonstrating a simple and effective method for peptide bond formation. This application is particularly relevant in the field of peptide synthesis and drug development, offering a novel approach to creating dipeptides with high enantiomeric purity (Nowshuddin & Reddy, 2011).
Propiedades
IUPAC Name |
3-azaspiro[5.6]dodecane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-9-7-11(8-10(14)12-9)5-3-1-2-4-6-11/h1-8H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAICTUSXVUMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677293 | |
| Record name | 3-Azaspiro[5.6]dodecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-89-3 | |
| Record name | 3-Azaspiro[5.6]dodecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazol-5-ium-3-carboxamide;chloride](/img/structure/B1649822.png)
![(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1649824.png)
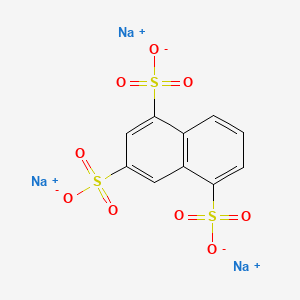
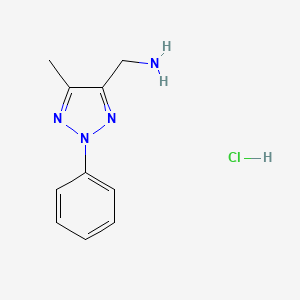

![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2S)-pyrrolidin-1-ium-2-yl]-1,3,4-oxadiazole;chloride](/img/structure/B1649829.png)
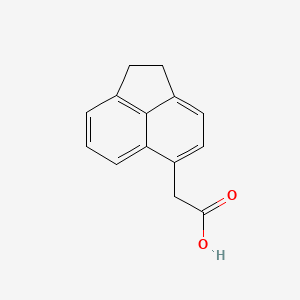

![3-Pyridinecarboxamide, N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]-](/img/structure/B1649835.png)

![N-(2-Acetamido-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B1649837.png)

